Ethyl 5-sulfamoylpentanoate

Description

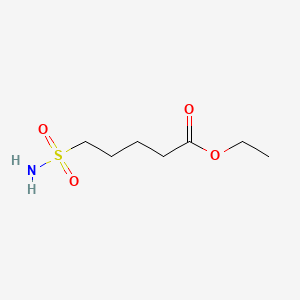

Ethyl 5-sulfamoylpentanoate is an organic compound that belongs to the class of sulfamoyl esters It is characterized by the presence of a sulfamoyl group (-SO2NH2) attached to a pentanoate ester

Properties

Molecular Formula |

C7H15NO4S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

ethyl 5-sulfamoylpentanoate |

InChI |

InChI=1S/C7H15NO4S/c1-2-12-7(9)5-3-4-6-13(8,10)11/h2-6H2,1H3,(H2,8,10,11) |

InChI Key |

JLOAOHKNKPJSMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-sulfamoylpentanoate can be synthesized through a multi-step process. One common method involves the reaction of 5-bromopentanoic acid with ethyl alcohol in the presence of a base to form ethyl 5-bromopentanoate. This intermediate is then reacted with sulfamide under basic conditions to yield this compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-sulfamoylpentanoate undergoes various chemical reactions, including:

Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom in the intermediate can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-sulfamoylpentanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-sulfamoylpentanoate involves its interaction with biological molecules. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis to release the active sulfamoyl moiety, which can then interact with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a potential candidate for drug development. Further research into its properties and applications could lead to new discoveries and innovations in chemistry, biology, and medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-sulfamoylpentanoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via esterification of 5-sulfamoylpentanoic acid with ethanol under acidic catalysis. Optimization involves varying temperature (40–80°C), catalyst concentration (e.g., H₂SO₄ at 1–5 mol%), and reaction time (6–24 hours). Yield analysis requires GC-MS or HPLC to quantify purity and byproducts . Parallel experiments with controlled variables (e.g., solvent polarity, inert atmosphere) can identify optimal conditions.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, focusing on sulfonamide (-SO₂NH₂) and ester (-COOEt) functional groups. Infrared spectroscopy (FT-IR) validates bond vibrations (e.g., S=O stretching at 1150–1300 cm⁻¹). Mass spectrometry (HRMS) determines molecular ion consistency. Cross-validate results with elemental analysis (C, H, N, S) to resolve ambiguities .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light (UV-vis) over 1–6 months. Monitor degradation via HPLC-UV and compare with baseline data. Use Arrhenius kinetics to extrapolate shelf-life .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictions in reported solubility profiles of this compound?

- Methodological Answer : Apply a factorial design to test solubility in solvents (water, DMSO, ethanol) across pH (2–12) and temperature (25–60°C) gradients. Use UV-vis spectroscopy for quantification. Statistical tools (ANOVA, Tukey’s HSD) identify significant variables. Replicate conflicting studies to isolate methodological discrepancies (e.g., equilibration time, particle size) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase for sulfonamide activity). Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO, electrostatic potential). Validate predictions with in vitro enzyme inhibition assays and SAR analysis .

Q. What strategies mitigate interference from sulfonamide group reactivity in kinetic studies of this compound?

- Methodological Answer : Employ competitive inhibition assays with controlled concentrations of competing sulfonamides. Use stopped-flow spectroscopy to capture rapid reaction kinetics. Apply Michaelis-Menten models with correction factors for non-specific binding .

Q. How do structural modifications of this compound affect its metabolic stability in vivo?

- Methodological Answer : Synthesize analogs with fluorinated or methylated sulfonamide groups. Assess metabolic stability using liver microsome assays (human/rat) with LC-MS/MS quantification. Compare half-life (t₁/₂) and clearance rates. Apply QSAR models to correlate substituents with pharmacokinetic parameters .

Methodological Frameworks

-

Experimental Design : Use the PICOT framework to structure studies:

-

Data Contradiction Analysis : Apply root-cause analysis (RCA) to conflicting

-

Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document synthetic procedures, spectral data, and statistical codes in repositories like Zenodo or ChemRxiv .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.